molecular formula C10H22O2 B14218722 Peroxide, 1,1-dimethylethyl hexyl CAS No. 827341-41-3

Peroxide, 1,1-dimethylethyl hexyl

Cat. No.: B14218722
CAS No.: 827341-41-3
M. Wt: 174.28 g/mol
InChI Key: NOSXUFXBUISMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peroxide, 1,1-dimethylethyl hexyl, also known as tert-butyl hexyl peroxide, is an organic peroxide with the molecular formula C10H22O2. It is a compound that contains a peroxide functional group, which is characterized by an oxygen-oxygen single bond. Organic peroxides are known for their ability to decompose and release free radicals, making them useful in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Peroxide, 1,1-dimethylethyl hexyl typically involves the reaction of tert-butyl hydroperoxide with hexyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction conditions often include moderate temperatures and controlled addition of reactants to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety, as organic peroxides can be hazardous due to their potential for explosive decomposition. The use of stabilizers and inhibitors is common to prevent premature decomposition during production and storage.

Chemical Reactions Analysis

Types of Reactions

Peroxide, 1,1-dimethylethyl hexyl undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, transferring oxygen to other compounds.

    Reduction: Under certain conditions, it can be reduced to its corresponding alcohols.

    Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include transition metal catalysts such as manganese dioxide (MnO2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions often involve the use of nucleophiles such as halides or amines.

Major Products Formed

    Oxidation: The major products are typically alcohols or ketones, depending on the substrate.

    Reduction: The primary products are the corresponding alcohols.

    Substitution: The products vary based on the nucleophile used but can include ethers, amines, or halides.

Scientific Research Applications

Peroxide, 1,1-dimethylethyl hexyl has several applications in scientific research:

    Chemistry: It is used as an initiator for polymerization reactions, particularly in the production of plastics and resins.

    Biology: It serves as a source of free radicals in studies of oxidative stress and its effects on biological systems.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to release active oxygen species.

    Industry: It is employed as a curing agent in the production of rubber and other elastomers, enhancing their mechanical properties.

Mechanism of Action

The mechanism of action of Peroxide, 1,1-dimethylethyl hexyl involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application but generally include the formation of reactive oxygen species that interact with other molecules to drive the desired chemical processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl hydroperoxide: Similar in structure but with a hydroperoxide group instead of a peroxide group.

    Di-tert-butyl peroxide: Contains two tert-butyl groups attached to a peroxide bond.

    Hexyl hydroperoxide: Similar in structure but with a hydroperoxide group.

Uniqueness

Peroxide, 1,1-dimethylethyl hexyl is unique due to its specific combination of tert-butyl and hexyl groups, which confer distinct reactivity and stability properties. Its ability to generate free radicals under controlled conditions makes it particularly valuable in polymerization and oxidation reactions, distinguishing it from other organic peroxides.

Properties

CAS No.

827341-41-3

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

1-tert-butylperoxyhexane

InChI

InChI=1S/C10H22O2/c1-5-6-7-8-9-11-12-10(2,3)4/h5-9H2,1-4H3

InChI Key

NOSXUFXBUISMPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOOC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.